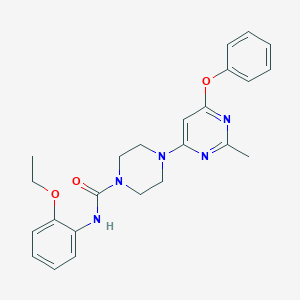

![molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6](/img/structure/B2567420.png)

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

概要

説明

Synthesis Analysis

This compound can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Molecular Structure Analysis

The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is C10H16O3 . Its molecular weight is 184.24 . The InChI code for this compound is 1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a liquid at room temperature . It should be stored at a temperature of 4°C .科学的研究の応用

Synthesis and Chemical Applications

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is primarily recognized for its role as a versatile bifunctional synthetic intermediate. It's utilized extensively in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound has been successfully synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution. This process, catalyzed by acetic acid, has shown improved efficiency and reduced reaction time compared to traditional methods (Zhang, 2006).

Insect Pheromones and Repellents

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one derivatives have been identified in various insect pheromones and repellents. These compounds are part of a group of structures that represent volatile constituents of insect secretions. Spiroacetals like this compound are found in nature as key components in the aggregation pheromones of certain beetles and act as repellents in others. This highlights the compound's importance in the field of bioorganic chemistry and its potential applications in developing natural pest control methods (Francke & Kitching, 2001).

Synthetic Routes and Stereochemistry

Enantiomerically pure derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one have been synthesized using enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of enantiomerically pure epoxides. This method provides a flexible approach to constructing spiroacetal systems, which are vital in certain pharmaceutical compounds. The method's adaptability allows for the creation of complex spiroacetal systems, opening doors to new therapeutic agents and biological studies (Schwartz et al., 2005).

Crystal Structure and Material Science

The crystal structures of new oxaspirocyclic compounds, including derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, have been determined, providing valuable insights into their molecular and supramolecular architecture. These studies are crucial for understanding the material properties of these compounds and their potential applications in material science and engineering (Jiang & Zeng, 2016).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled while wearing protective gloves, clothing, and eye or face protection . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBLEREBJNQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCC1=O)OCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

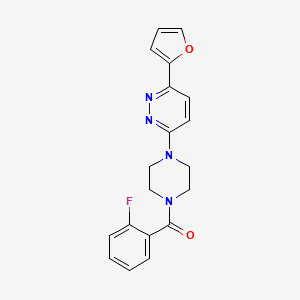

![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)

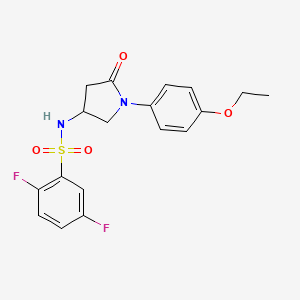

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)

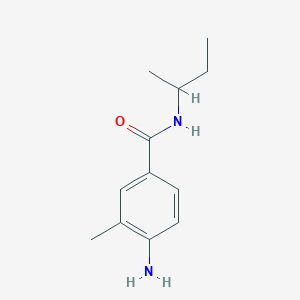

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)

![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)